

"Tris(3-isopropylphenyl) phosphate" vs. triphenyl phosphate: a comparative risk assessment

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Compound of Interest

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A Comparative Risk Assessment: Tris(3-isopropylphenyl) phosphate vs. Triphenyl Phosphate

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

Tris(3-isopropylphenyl) phosphate (IPP3) and triphenyl phosphate (TPP) are organophosphate esters widely used as flame retardants and plasticizers in a variety of commercial and industrial products.[1][2] As their use has become more widespread, scrutiny of their potential environmental and health risks has intensified. This guide provides a comparative risk assessment of these two compounds, synthesizing available experimental data on their physicochemical properties, toxicity, and mechanisms of action to inform researchers and drug development professionals.

Physicochemical Properties

Understanding the fundamental physicochemical properties of IPP3 and TPP is crucial for predicting their environmental fate, bioavailability, and toxicokinetics. TPP is a colorless, crystalline solid, while IPP3's properties can vary as it is often part of a mixture of isopropylated isomers.[3][4][5]

| Property | Tris(3-isopropylphenyl) phosphate (IPP3) | Triphenyl Phosphate (TPP) | References |
|---|--|---------------------------------------|------------|
| CAS Number | 72668-27-0 | 115-86-6 | [6][7] |
| Molecular Formula | C27H33O4P | C18H15O4P | [3][8] |
| Molecular Weight | 452.52 g/mol | 326.28 g/mol | [3][8] |
| Appearance | Yellow waxy solid (for tris(4-isopropylphenyl)phosphate) | Colorless to white crystalline powder | [3][5] |
| Melting Point | Not well-defined (mixture) | 48–50°C | [3] |
| Boiling Point | Not well-defined (mixture) | 244°C (at reduced pressure) | [3] |
| Water Solubility | Very low (predicted) | Insoluble (1.9 mg/L at 24°C) | [6][9] |
| Log Kow (Octanol-Water Partition Coefficient) | ~8.3 (estimated) | 4.59 | [6][10] |

Toxicological Profile: A Comparative Overview

The toxicological profiles of IPP3 and TPP reveal distinct differences in their primary health concerns. While both are organophosphates, their specific toxicities, particularly concerning neurotoxicity and endocrine disruption, diverge.

Acute Toxicity

Both compounds generally exhibit low acute toxicity via oral and dermal routes.[11][12]

| Endpoint | Tris(3-isopropylphenyl) phosphate (IPP3) | Triphenyl Phosphate (TPP) | References |
|----------------------|--|---------------------------|------------|
| Oral LD50 (Rat) | >2000 mg/kg (for commercial mixtures) | 3500 mg/kg | [11][13] |
| Oral LD50 (Mouse) | Data not available | 1320 mg/kg | [11] |
| Dermal LD50 (Rabbit) | Data not available | >7900 mg/kg | [12] |

Neurotoxicity

A primary concern for organophosphates is organophosphate-induced delayed neurotoxicity (OPIDN).[13]

- **Triphenyl Phosphate (TPP):** Standard acute studies in hens, the preferred model for OPIDN, have failed to demonstrate a potential for TPP to cause this specific delayed neurotoxicity after a single dose.[13] However, a growing body of evidence links TPP exposure to other neurotoxic effects.[11] Studies in mice have shown that TPP and its metabolite, diphenyl phosphate (DPP), can cross the blood-brain barrier, inducing neuroinflammation, neuronal apoptosis, and oxidative stress.[14] Developmental exposure in animal models has been linked to long-lasting neurobehavioral issues, including impaired memory and altered locomotor activity.[15][16]
- **Tris(3-isopropylphenyl) phosphate (IPP3):** The neurotoxicity of isopropylated triphenyl phosphates is highly dependent on the specific isomer, particularly the presence of ortho-substituted phenyl groups.[17] While some mixed isopropyl phenyl phosphates are neurotoxic, they are significantly less potent than other organophosphates like tri-ortho cresyl phosphate (TOCP).[13][18] Most commercial isopropylated triaryl phosphate mixtures did not induce acute OPIDN at doses up to 2000 mg/kg.[13] However, neurotoxicity has been observed at very high exposure levels, and some isomers have been associated with developmental neurotoxicity in animal studies.[2][17]

Endocrine Disruption

Endocrine-disrupting activity is a significant concern for TPP, with substantial evidence from both in vitro and in vivo studies.

- **Triphenyl Phosphate (TPP):** TPP has been identified as an endocrine disruptor, particularly for aquatic species.[19][20] It demonstrates estrogenic, androgenic, and/or steroidogenic activity.[19] In vitro assays have shown TPP can stimulate estrogen receptors (ER α/β) and the pregnane X receptor (PXR), while inhibiting the androgen receptor (AR) and glucocorticoid receptor (GR).[21] In male mice, TPP exposure led to testicular tissue damage and decreased testosterone levels.[22] These properties have led the European Chemicals Agency (ECHA) to identify TPP as a substance of very high concern (SVHC).[20]
- **Tris(3-isopropylphenyl) phosphate (IPP3):** Isopropylated triphenyl phosphates have also been linked to endocrine effects.[2] Animal studies have reported reproductive and developmental toxicity, including delayed puberty in offspring of exposed rats.[23] One study noted that exposure in adult rats resulted in hypertrophy and lipid accumulation in the adrenal cortex.[23]

Cytotoxicity

- **Triphenyl Phosphate (TPP):** TPP has demonstrated cytotoxicity in various cell lines. In chicken embryonic hepatocytes, the LC50 was determined to be 47 μ M.[24] In mouse spermatocyte cells, TPP exposure decreased cell viability in a dose-dependent manner, with an LC50 of 61.61 μ M after 48 hours, and induced apoptosis through a mitochondria-dependent pathway.[25] Studies on human liver cells showed TPP exhibited more potent hepatotoxicity than its primary metabolite, DPHP.[26]
- **Tris(3-isopropylphenyl) phosphate (IPP3):** Data on the specific cytotoxicity of the tris(3-isopropylphenyl) isomer is limited. However, studies on commercial mixtures of isopropylated triphenyl phosphates indicate potential for cytotoxicity, and they are often included in large-scale screening programs like Tox21 to evaluate their effects on cytotoxicity and gene expression.[2]

Experimental Protocols & Methodologies

Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is a standard method for assessing the cytotoxicity of a chemical compound on cultured cells.

- **Cell Culture:** Human cell lines (e.g., A549 lung carcinoma or L02 hepatocytes) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
- **Exposure:** Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with media containing various concentrations of the test compound (TPP or IPP3) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **Neutral Red Staining:** The treatment medium is removed, and cells are incubated with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
- **Extraction and Measurement:** The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at ~540 nm.
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control. The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated using a dose-response curve.

Protocol: Zebrafish Developmental Neurotoxicity Assay

The zebrafish model is widely used to assess the effects of chemicals on vertebrate development and neurobehavior.

- **Exposure:** Fertilized zebrafish embryos are placed in multi-well plates containing embryo medium with various concentrations of TPP or IPP3, typically from 0 to 96 or 120 hours post-fertilization (hpf).
- **Developmental Assessment:** Endpoints such as survival rate, hatching rate, heart rate, and morphological deformities (e.g., pericardial edema, yolk sac edema) are recorded at regular intervals.[\[27\]](#)
- **Locomotor Activity:** At a specific developmental stage (e.g., 96 hpf), larval locomotor behavior is assessed using an automated tracking system. Parameters like total swimming

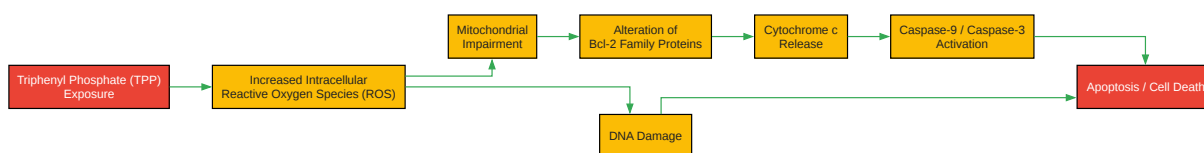
distance and velocity are quantified in response to light/dark transitions.[27]

- **Molecular Analysis:** After exposure, larvae can be processed for molecular analysis. Techniques like quantitative PCR (qPCR) can be used to measure the expression of key genes involved in neurodevelopment (e.g., mbpa, syn2a), apoptosis (bcl2a, casp9), and oxidative stress.[27]

Visualizing Mechanisms and Workflows

Diagram: TPP-Induced Cellular Toxicity Pathways

The following diagram illustrates the known signaling pathways involved in TPP-induced cytotoxicity, primarily involving oxidative stress and mitochondrial-dependent apoptosis.

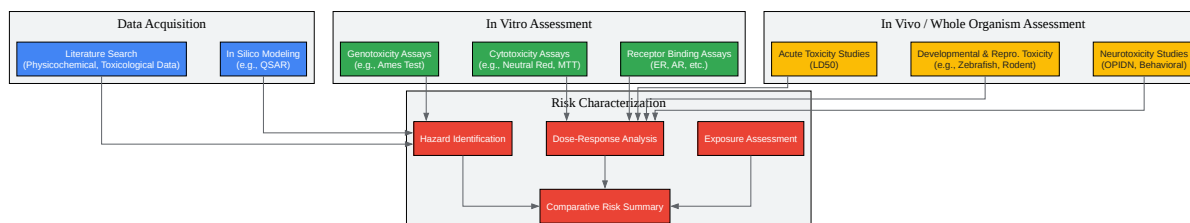


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A simplified diagram of TPP's mechanism of cytotoxicity.[25]

Diagram: Experimental Workflow for Comparative Toxicity Assessment

This diagram outlines a logical workflow for the comparative risk assessment of chemical compounds like TPP and IPP3.



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A logical workflow for a comparative chemical risk assessment.

Conclusion

This comparative assessment highlights key differences in the risk profiles of **Tris(3-isopropylphenyl) phosphate** and triphenyl phosphate.

- Triphenyl Phosphate (TPP) has a more extensively documented toxicological profile. The primary risks are associated with its proven endocrine-disrupting properties and its potential for developmental neurotoxicity.[11][15][19] While it does not appear to cause classical OPIDN, its ability to cross the blood-brain barrier and induce neuroinflammation is a significant concern.[13][14] Its identification as an SVHC by ECHA underscores the regulatory concern surrounding its use.[20]
- **Tris(3-isopropylphenyl) phosphate** (IPP3), often found in commercial mixtures, presents a more complex profile where toxicity is isomer-dependent.[17] The main concern is neurotoxicity, which appears to be less potent than other organophosphates and is primarily associated with specific ortho-isomers and very high doses.[13][17] There is also emerging evidence of reproductive and endocrine effects, though it is less characterized than for TPP. [2][23]

For researchers and drug development professionals, this comparison underscores the importance of considering specific toxicological endpoints beyond acute toxicity. While both are organophosphate esters, TPP's well-documented endocrine activity and non-OPIDN neurotoxicity may present a more immediate and defined risk in biological systems compared to the isomer-dependent and high-dose neurotoxicity associated with IPP3 mixtures. Further research into the specific isomers of IPP3 is necessary for a more complete risk characterization.

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